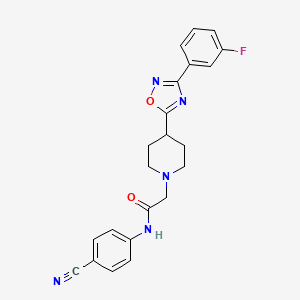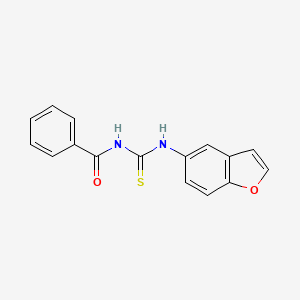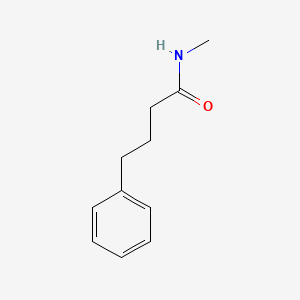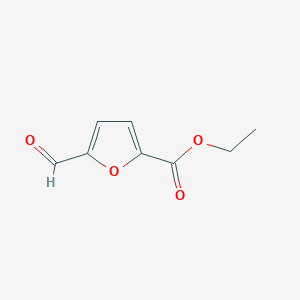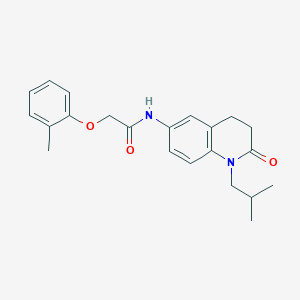
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide, also known as ITA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. ITA is a small molecule that exhibits a wide range of biological activities, making it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Cyclization Reactions and Synthesis of Complex Molecules
Isoquinoline derivatives are often used in cyclization reactions to synthesize complex molecules. For example, a study describes a high-yielding cyclization of a related compound to synthesize (±)-crispine A, showcasing the potential of isoquinoline derivatives in facilitating complex molecular syntheses (King, 2007).
Structural Aspects and Properties of Compounds
Another study focused on the structural aspects of amide-containing isoquinoline derivatives, exploring their interactions with mineral acids and their ability to form gels and crystalline solids. This highlights the structural versatility and potential application of such compounds in materials science (Karmakar, Sarma, & Baruah, 2007).
Antiproliferative Activities
Isoquinoline derivatives have also been evaluated for their antiproliferative activities against various cancer cell lines, indicating potential applications in cancer research and therapy. A specific compound was found to be highly effective against nasopharyngeal carcinoma cells, demonstrating the relevance of these compounds in medicinal chemistry (Chen et al., 2013).
Synthesis of Bioactive Compounds
The synthesis of bioactive compounds is another area where isoquinoline derivatives are utilized. A study detailed the synthesis of methoxy-indolo[2,1‐a]isoquinolines with potential cytostatic activity, illustrating the role of these compounds in developing new therapeutic agents (Ambros, Angerer, & Wiegrebe, 1988).
Microbial Transformation and Pharmacological Studies
Research on the microbial transformation of isoquinoline alkaloids and their metabolites has shown potential for these compounds in anti-inflammatory, antimicrobial, and anticancer applications. This suggests the broad utility of isoquinoline derivatives in pharmacology and drug development (El-Aasr et al., 2021).
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-15(2)13-24-19-10-9-18(12-17(19)8-11-22(24)26)23-21(25)14-27-20-7-5-4-6-16(20)3/h4-7,9-10,12,15H,8,11,13-14H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLVPHFMUYHFFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide](/img/structure/B2370981.png)
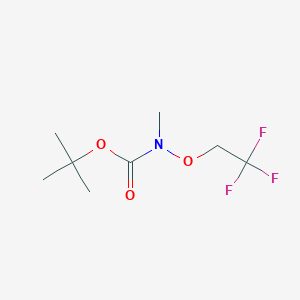
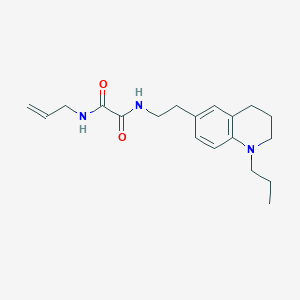
![4-methoxy-1-methyl-5-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one](/img/structure/B2370986.png)
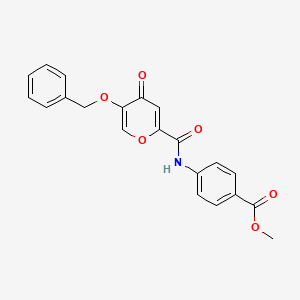
![2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-methylbenzo[d]thiazole](/img/structure/B2370990.png)
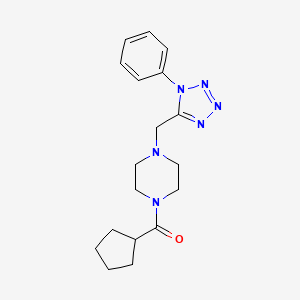
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2370996.png)
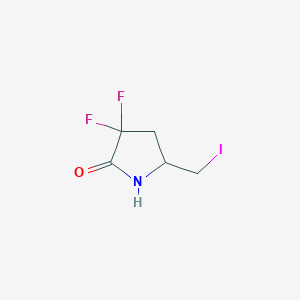
![N-cyclohexyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2370998.png)
